molecular formula C17H16N6O3 B2631623 N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1327203-80-4

N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2631623
CAS No.: 1327203-80-4
M. Wt: 352.354
InChI Key: WWXYLGNQYKGKCY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidiabetic Potential : A study synthesized a series of derivatives, including compounds structurally related to the queried compound, demonstrating potential antidiabetic activity through in vitro α-amylase inhibition assays (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

  • Analgesic and Anti-Inflammatory Properties : Research involving the synthesis of novel derivatives, including structural analogs of the given compound, highlighted their potential as analgesic and anti-inflammatory agents. These compounds were found to inhibit cyclooxygenase enzymes and showed significant anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antidepressant and Nootropic Activities : A study on the synthesis of azetidinone derivatives, including compounds similar to the queried molecule, revealed their potential antidepressant and nootropic (cognitive-enhancing) activities. These compounds showed dose-dependent efficacy in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Diversity-Oriented Synthesis of N-heterocycles : Research demonstrated a metal-free approach to synthesize structurally diverse N-heterocycles, including oxadiazoles and pyrimidinones. This methodology could be applicable to the synthesis of related compounds (Gupta, Hussain, Asad, Kant, Mahar, Shukla, & Hajela, 2014).

  • Synthesis of Hypertensive Agents : A study reported the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds, which are expected to exhibit hypertensive activity. These compounds contain structural features similar to the queried molecule (Kumar & Mashelker, 2007).

  • Synthesis of Antitubercular Agents : Compounds structurally akin to the queried molecule have been synthesized and evaluated for their antitubercular activities. The study indicates their potential in developing new antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Channe Gowda, & Bhadregowda, 2014).

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-25-13-6-3-2-5-12(13)20-17(24)23-9-11(10-23)16-21-15(22-26-16)14-18-7-4-8-19-14/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXYLGNQYKGKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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